molecular formula C11H16ClNO2 B7947826 (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride

(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride

Cat. No.: B7947826
M. Wt: 229.70 g/mol
InChI Key: NBAGSINATBCQNZ-PPHPATTJSA-N
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Description

(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(p-tolyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of advanced catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of p-tolyl ketones or carboxylic acids.

    Reduction: Formation of p-tolyl alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride: The enantiomer of the (S)-form, with different biological activity.

    Methyl 2-amino-3-(p-tolyl)propanoate: The non-salt form of the compound.

    2-Amino-3-(p-tolyl)propanoic acid: The parent acid form of the compound.

Uniqueness

(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This makes it particularly valuable in research focused on stereochemistry and chiral interactions.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGSINATBCQNZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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